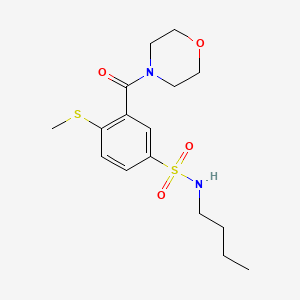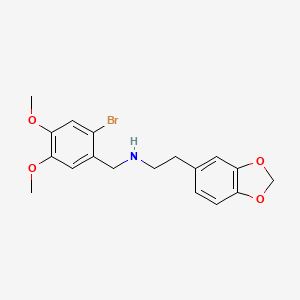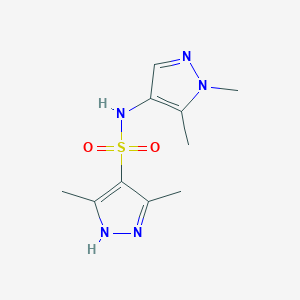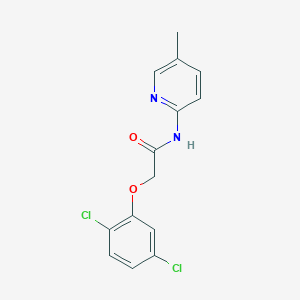
N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as BMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that contains a morpholine ring, which makes it a valuable molecule for drug discovery and development.
作用機序
The mechanism of action of N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in tumor growth and inflammation, suggesting that it may act as an enzyme inhibitor. This compound has also been shown to disrupt the integrity of bacterial and fungal cell walls, leading to cell death.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to have minimal effects on normal cells, making it a potentially safe and effective anti-cancer agent. This compound has been reported to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. It has also been shown to have potent antibacterial and antifungal activity, making it a valuable molecule for the development of new antibiotics and antifungal agents.
実験室実験の利点と制限
The advantages of N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide for lab experiments include its ease of synthesis, low toxicity, and high selectivity towards cancer cells. However, the limitations of this compound include its limited solubility in water and its relatively low potency compared to other anti-cancer agents.
将来の方向性
For N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide research include the development of more potent analogs with improved solubility and selectivity towards cancer cells. The potential use of this compound as a lead compound for the development of new antibiotics and antifungal agents should also be explored. The mechanism of action of this compound should be further elucidated to better understand its potential applications in drug discovery and development.
Conclusion:
In conclusion, this compound is a valuable compound that has potential applications in various fields. Its ease of synthesis, low toxicity, and high selectivity towards cancer cells make it a promising candidate for cancer therapy. This compound also exhibits anti-inflammatory and antimicrobial activities, making it a valuable molecule for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent analogs with improved solubility and selectivity towards cancer cells.
合成法
The synthesis of N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-(methylthio)benzenesulfonyl chloride with N-butyl-3-amino-4-morpholinocarbonylbenzene in the presence of a base. The reaction takes place at room temperature and yields this compound as a white solid. This method has been reported in the literature and can be easily replicated in the laboratory.
科学的研究の応用
N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has shown potent activity against a range of bacterial and fungal strains, making it a valuable molecule for the development of new antibiotics and antifungal agents.
特性
IUPAC Name |
N-butyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-3-4-7-17-24(20,21)13-5-6-15(23-2)14(12-13)16(19)18-8-10-22-11-9-18/h5-6,12,17H,3-4,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSRAIGXVPWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-1,3,4-thiadiazol-2-yl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4875606.png)
![N-(3-acetylphenyl)-2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4875612.png)
![7-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4875614.png)
![N-[4-(aminosulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4875625.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4875628.png)


![1-(cyclobutylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4875646.png)
![8-{[(2-chlorophenyl)amino]carbonyl}tribenzo[b,e,g][1,4]dioxocine-7-carboxylic acid](/img/structure/B4875660.png)

![2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4875672.png)

![6-chloro-N-[1-(2,5-dimethylphenyl)ethyl]-2-imino-2H-chromene-3-carboxamide](/img/structure/B4875676.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4875701.png)
